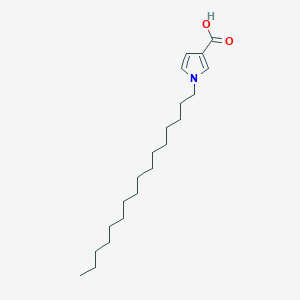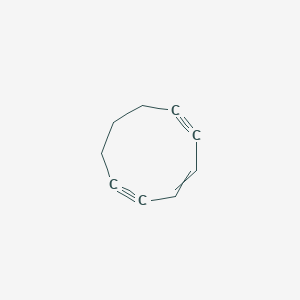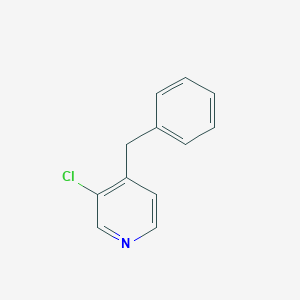![molecular formula C8H10F6O2 B14287455 2H-Pyran, tetrahydro-2-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- CAS No. 115347-48-3](/img/structure/B14287455.png)
2H-Pyran, tetrahydro-2-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran, tetrahydro-2-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant stability and reactivity, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, tetrahydro-2-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- typically involves the reaction of tetrahydro-2H-pyran with a fluorinated ether. A common method includes the use of trifluoromethylation reagents under controlled conditions to introduce the trifluoromethyl groups. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions, such as temperature and pressure, enhances the efficiency of the process. Purification steps, including distillation and crystallization, are crucial to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyran, tetrahydro-2-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyran derivatives.
Wissenschaftliche Forschungsanwendungen
2H-Pyran, tetrahydro-2-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- is utilized in several fields:
Chemistry: As a building block for synthesizing complex organic molecules.
Biology: In the development of fluorinated analogs of biologically active compounds.
Medicine: Potential use in drug design due to its stability and bioavailability.
Industry: Used in the production of specialty chemicals and materials with enhanced properties.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, influencing various biochemical pathways. The exact mechanism involves the formation of stable complexes with target molecules, leading to altered biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2H-Pyran, tetrahydro-2-methoxy-
- 2H-Pyran, tetrahydro-2-ethoxy-
- 2H-Pyran, tetrahydro-2-propoxy-
Uniqueness
Compared to its analogs, 2H-Pyran, tetrahydro-2-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- exhibits superior stability and reactivity due to the presence of multiple fluorine atoms. This makes it particularly valuable in applications requiring high chemical resistance and specific reactivity profiles.
Eigenschaften
CAS-Nummer |
115347-48-3 |
|---|---|
Molekularformel |
C8H10F6O2 |
Molekulargewicht |
252.15 g/mol |
IUPAC-Name |
2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)oxane |
InChI |
InChI=1S/C8H10F6O2/c9-7(10,11)6(8(12,13)14)16-5-3-1-2-4-15-5/h5-6H,1-4H2 |
InChI-Schlüssel |
SCLBRAYIWHDNQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OC(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzeneacetic acid, 2-[(phenylamino)carbonyl]-](/img/structure/B14287398.png)
![((2S,5S)-5-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)tetrahydrofuran-2-YL)methanol](/img/structure/B14287406.png)
![N-(Benzyloxy)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14287409.png)


![2,2'-[1,3,2-Dioxasilolane-2,2-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14287422.png)

![4-[2-(4-Methoxyphenyl)ethyl]-4'-pentyl-1,1'-biphenyl](/img/structure/B14287439.png)


![2-(Octyloxy)-5-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B14287463.png)
